molecular formula C20H19ClN4O2S B2821387 7-chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111210-23-1

7-chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2821387
CAS No.: 1111210-23-1
M. Wt: 414.91
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic compound based on the triazoloquinazolinone scaffold, a class of nitrogen-containing heterocycles recognized for their diverse biological potential . This specific analog incorporates several strategically chosen substituents, including a 7-chloro group and a 1-[(3-methoxybenzyl)thio] moiety, which are common features in pharmacologically active molecules designed to modulate biological targets . The 4(3H)-quinazolinone core is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, and is known for its drug-like properties . Compounds within this structural class have demonstrated a wide range of interesting biological activities in scientific research, such as H1-antihistaminic effects and inhibition of specific protein kinases like Polo-like kinase 1 (Plk1) . The presence of the propyl group at the N-4 position and the (3-methoxybenzyl)thio side chain are structural features researchers investigate to understand their influence on a compound's affinity for enzymatic targets and its overall pharmacokinetic profile. This product is intended for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-chloro-1-[(3-methoxyphenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-3-9-24-18(26)16-11-14(21)7-8-17(16)25-19(24)22-23-20(25)28-12-13-5-4-6-15(10-13)27-2/h4-8,10-11H,3,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKZPWZYOHFVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that falls under the categories of triazoles and quinazolines. Its unique structural features, including a chloro substituent and a methoxybenzyl thioether moiety, contribute to its potential biological activities. This article reviews the biological activity of this compound, particularly its anticancer properties, supported by relevant research findings and data.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C16H17ClN4OS\text{C}_{16}\text{H}_{17}\text{ClN}_4\text{OS}

Key Structural Features:

  • Chloro Group : Enhances lipophilicity and may influence receptor interactions.
  • Methoxybenzyl Thioether : Potentially increases bioavailability and selectivity towards biological targets.
  • Triazoloquinazoline Core : Known for diverse pharmacological activities, including anticancer effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluating various triazoloquinazolines reported moderate cytotoxicity against several cancer cell lines:

Compound No.HePG2 (IC50 µM)MCF-7 (IC50 µM)PC3 (IC50 µM)HCT-116 (IC50 µM)
588.66 ± 4.894.47 ± 5.2>10065.46 ± 4.1
671.90 ± 3.973.80 ± 3.848.29 ± 2.942.48 ± 3.2
7 39.41 ± 2.7 45.20 ± 2.9 53.10 ± 3.2 27.05 ± 2.2
8a91.45 ± 4.9>100>10074.18 ± 4.4
8b67.04 ± 3.790.27 ± 5.083.86 ± 4.6...

The compound exhibited the highest activity against the colorectal carcinoma cell line (HCT-116) with an IC50 value of 27.05 µM , indicating its potential as an effective anticancer agent .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Key Enzymes : Similar compounds have shown inhibitory effects on enzymes like EGFR-TK and topoisomerase II.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death in cancer cells .

Case Studies

Recent investigations into quinazoline derivatives have highlighted their potential in cancer therapy:

  • Study on Quinazoline Derivatives : A series of synthesized quinazoline derivatives showed significant anticancer activity across various cell lines, with some compounds demonstrating selective toxicity towards cancerous cells while sparing normal cells .
  • Comparative Analysis : In vitro studies comparing various triazoloquinazolines highlighted the superior activity of certain derivatives over traditional chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Key Findings

Antihistaminic Activity
  • H1-antihistaminic efficacy is strongly influenced by Position 1 substituents. For example, bromo or methyl groups in 1-substituted derivatives showed comparable activity to cetirizine in preclinical models . The (3-methoxybenzyl)thio group in the target compound could improve selectivity due to its electron-rich aromatic system .
Anticonvulsant Activity
  • 4-Phenyl derivatives (e.g., 4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one) demonstrated potent anticonvulsant effects in maximal electroshock (MES) tests, with ED₅₀ values as low as 12 mg/kg . The absence of a 7-substituent in these compounds suggests that the chlorine atom in the target compound may alter CNS penetration or target engagement.
Antimicrobial Activity
  • 7-Chloro substitution is critical for antibacterial and antifungal activity. For instance, 1-alkyl-3-aryl derivatives with halogen atoms showed moderate activity against Staphylococcus aureus and Candida albicans . The target compound’s chlorine and thioether groups may synergize to enhance membrane disruption or enzyme inhibition .
  • Piperazinyl-linked derivatives exhibited antimalarial activity, but this is contingent on amide functionalization at Position 1, which the target compound lacks .
Computational Predictions

Pharmacokinetic Considerations

  • The thioether group at Position 1 may confer metabolic stability over ester or amide-linked derivatives, as sulfur atoms are less prone to hydrolysis .

Q & A

Q. What are the established synthetic routes for 7-chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
  • Thioether formation : Reacting a chlorinated triazoloquinazolinone precursor with 3-methoxybenzyl thiol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Propyl group introduction : Alkylation using 1-bromopropane in the presence of a phase-transfer catalyst .
  • Optimization strategies :
  • Catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 improves regioselectivity and reduces by-products .
  • Temperature : Maintain 70–80°C to balance reaction rate and decomposition risks .
  • Purification : Recrystallization in ethanol/water mixtures enhances purity .

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Thioether formationNaH, DMF, 80°C, 6h65–75
Alkylation1-bromopropane, K₂CO₃, acetone, reflux50–60

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the 3-methoxybenzyl group (δ 3.8 ppm for OCH₃, aromatic protons at δ 6.7–7.4 ppm) and propyl chain (δ 0.9–1.7 ppm) .
  • IR Spectroscopy : Confirm thioether (C–S stretch ~700 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the exact mass .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay models for this compound?

  • Methodological Answer : Contradictions in bioactivity (e.g., variable IC₅₀ values in anticancer assays) may arise from:
  • Assay conditions : Differences in cell lines, serum concentrations, or incubation times .
  • Solubility limitations : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
  • Orthogonal validation : Confirm activity via multiple assays (e.g., apoptosis markers, kinase inhibition) .
  • Standardized protocols : Adopt guidelines from the NIH Developmental Therapeutics Program (DTP) for dose-response studies .

Q. What strategies are recommended for improving the aqueous solubility of this compound without compromising its bioactivity?

  • Methodological Answer :
  • Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) on the propyl chain via post-synthetic derivatization .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance dissolution .
  • Salt formation : Convert the free base to a hydrochloride or citrate salt .
  • Prodrug approach : Mask the thioether group with a labile ester moiety .

Table 2 : Solubility Enhancement Strategies from Analogous Compounds

StrategyExample ModificationSolubility Increase (Fold)Reference
Cyclodextrin inclusionβ-cyclodextrin complexation8–10
Salt formationHydrochloride salt5–7

Q. What mechanistic insights exist for the biological activity of triazoloquinazolinones, and how can they guide target identification for this compound?

  • Methodological Answer :
  • Kinase inhibition : Analogous triazoloquinazolinones target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
  • DNA intercalation : Planar quinazoline cores may interact with DNA, validated via ethidium bromide displacement assays .
  • Enzymatic assays : Use recombinant enzymes (e.g., topoisomerase II) to identify direct targets .
  • Molecular docking : Screen against PDB structures (e.g., 3LD6 for lanosterol demethylase) to predict binding modes .

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